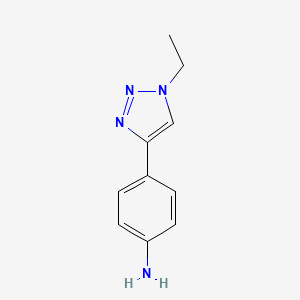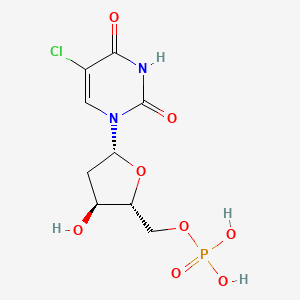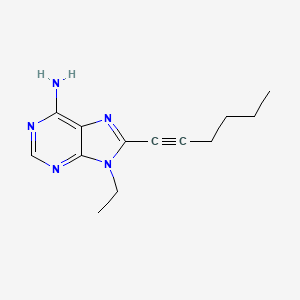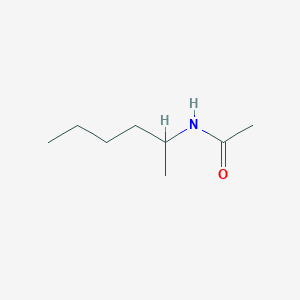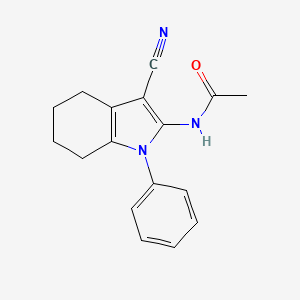![molecular formula C16H14N2O2 B12925701 Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-27-3](/img/structure/B12925701.png)
Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This compound, in particular, has a benzimidazole core structure substituted with a methyl benzoate group, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with methyl 2-formylbenzoate under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学的研究の応用
Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
- 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone
Uniqueness
Methyl 2-((1H-benzo[d]imidazol-2-yl)methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl benzoate group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug development and other scientific research applications.
特性
CAS番号 |
62513-27-3 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
methyl 2-(1H-benzimidazol-2-ylmethyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)12-7-3-2-6-11(12)10-15-17-13-8-4-5-9-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
GIHQQZCGQMTSDU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
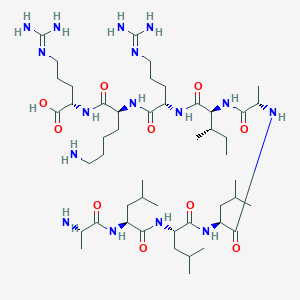
![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
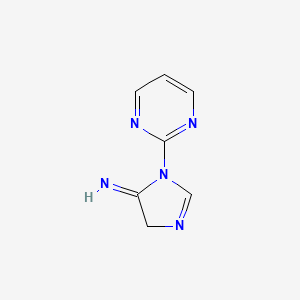

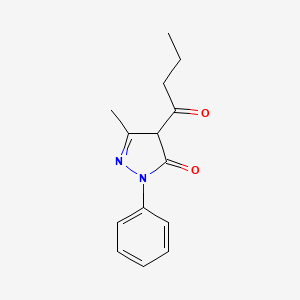
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
